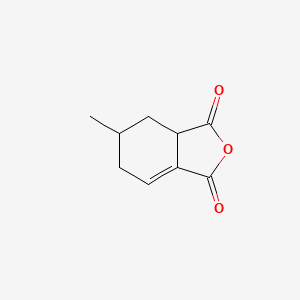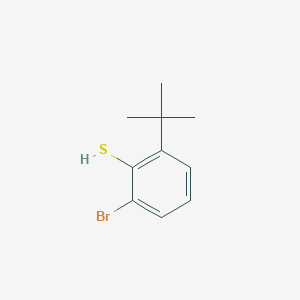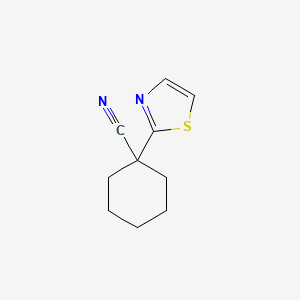
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile is a heterocyclic organic compound featuring a thiazole ring attached to a cyclohexane ring with a nitrile group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Méthodes De Préparation
The synthesis of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with thiazole derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines.
The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer effects by interfering with cell division pathways .
Comparaison Avec Des Composés Similaires
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavoring and fragrance industries.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Investigated for its antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12N2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h6-7H,1-5H2 |
Clé InChI |
IZMRWXHFZTWNLX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)C2=NC=CS2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
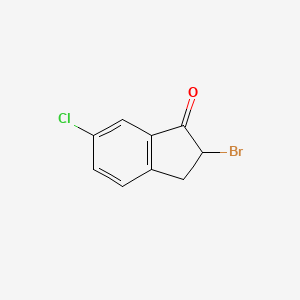
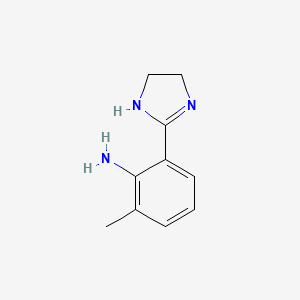
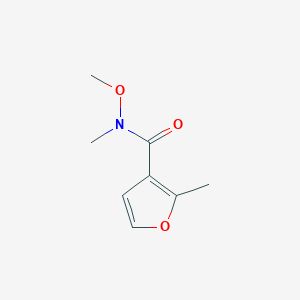
![2-Benzyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8710249.png)

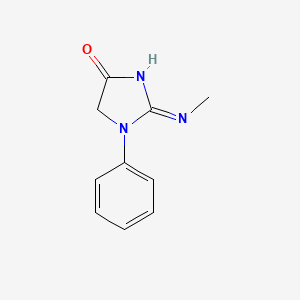
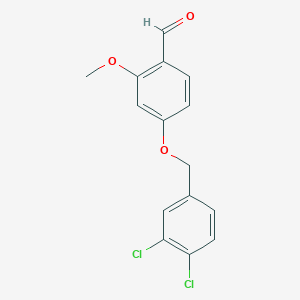
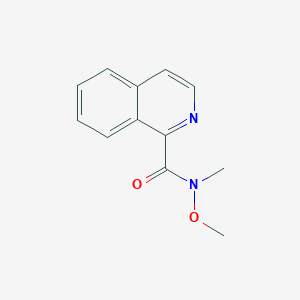
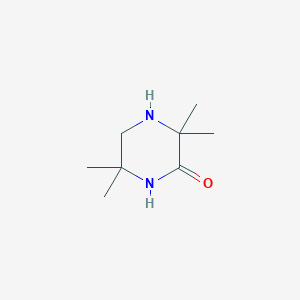
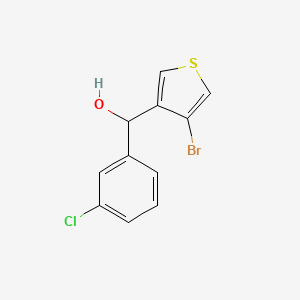
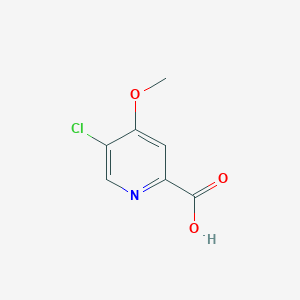
![6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid](/img/structure/B8710333.png)
